molecular formula C6H14ClN3O2 B101366 Ethyl 2-(1-methylguanidino)acetate hydrochloride CAS No. 15366-32-2

Ethyl 2-(1-methylguanidino)acetate hydrochloride

Cat. No. B101366
CAS RN: 15366-32-2
M. Wt: 195.65 g/mol
InChI Key: SZZVKHCNEZPXOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions. For instance, the condensation of aminoguanidine hydrochloride and ethyl acetoacetate can lead to various products depending on the type of base used in the reaction . Another synthesis method involves the condensation of ethyl 2-chloroacetate with a hydroxy group of a naphtho[1,2-b]pyran derivative, followed by a reduction process . These methods indicate that the synthesis of ethyl 2-(1-methylguanidino)acetate hydrochloride could potentially involve similar condensation reactions with appropriate precursors and conditions.

Molecular Structure Analysis

The molecular structure of related compounds shows significant diversity. For example, one compound exists in a tautomeric form with a planar 1,2,4-triazoline ring and an almost planar ethyl acetate substituent . Another compound features a complex naphthopyran structure with a distinct crystal structure . These findings suggest that ethyl 2-(1-methylguanidino)acetate hydrochloride could also exhibit a unique and stable molecular structure, possibly influenced by its functional groups and tautomeric forms.

Chemical Reactions Analysis

The chemical reactions of related compounds can vary based on their functional groups and molecular structure. The presence of reactive sites such as amino, hydroxy, and cyano groups can lead to different reaction pathways and products . The reactivity of ethyl 2-(1-methylguanidino)acetate hydrochloride would likely be influenced by the presence of the guanidino group and its ability to participate in various chemical reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of ethyl 2-(1-methylguanidino)acetate hydrochloride are not directly discussed, the properties of similar compounds can provide some context. For example, the crystal structure and hydrogen bonding patterns can affect the compound's solubility, melting point, and stability . The presence of specific functional groups can also influence the acidity, basicity, and reactivity of the compound. Therefore, a detailed analysis of ethyl 2-(1-methylguanidino)acetate hydrochloride would require an examination of these properties in relation to its molecular structure.

Scientific Research Applications

Chemical Synthesis and Structure Elucidation

Ethyl 2-(1-methylguanidino)acetate hydrochloride is involved in various chemical synthesis processes, including the formation of pyrimidinones and pyrazoles through condensation reactions. For instance, the condensation of aminoguanidine hydrochloride and ethyl acetoacetate leads to the formation of 2,3-diamino-6-methylpyrimidin-4(3H)-one and 5-hydroxy-1-carboxamidino-3-methylpyrazole, depending on the type of base used. These reactions highlight the compound's role in heterocyclic chemistry and its potential for generating novel organic structures with specific properties (Erkin & Krutikov, 2009).

Corrosion Inhibition

Ethyl 2-(1-methylguanidino)acetate hydrochloride derivatives also show potential as corrosion inhibitors. A study on the corrosion inhibition behavior of ethyl (2-methylbenzimidazolyl) acetate (EMBA) on mild steel in hydrochloric acid demonstrated that molecules like EMBA can act as effective inhibitors. The study suggested that these inhibitors function by adsorbing onto the metal surface, highlighting the compound's application in protecting metals from corrosion (Joseph & Mohan, 2015).

Catalysis and Green Chemistry

In the field of green chemistry, ethyl 2-(1-methylguanidino)acetate hydrochloride-related structures are utilized in catalysis to promote environmentally friendly reactions. For example, ionic liquids containing ethyl 3-methylimidazolium acetate have been explored for their catalytic efficiency in synthesizing trisubstituted imidazoles under ultrasonic irradiation. This method offers advantages such as avoiding harmful catalysts, reacting at room temperature, and achieving high yields, demonstrating the compound's relevance in sustainable chemical processes (Zang et al., 2010).

Safety And Hazards

Ethyl 2-(1-methylguanidino)acetate hydrochloride is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and in case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

ethyl 2-[carbamimidoyl(methyl)amino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2.ClH/c1-3-11-5(10)4-9(2)6(7)8;/h3-4H2,1-2H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZVKHCNEZPXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648756
Record name Ethyl N-carbamimidoyl-N-methylglycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1-methylguanidino)acetate hydrochloride

CAS RN

15366-32-2
Record name Glycine, N-(aminoiminomethyl)-N-methyl-, ethyl ester, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=15366-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-carbamimidoyl-N-methylglycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycine, N-(aminoiminomethyl)-N-methyl-, ethyl ester, hydrochloride (1:1)
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